2,2'-Oxybis(5-aminobenzene-1-sulfonic acid)
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Overview
Description
2,2’-Oxybis(5-aminobenzene-1-sulfonic acid) is an organic compound belonging to the class of benzenesulfonic acids and derivatives. It is characterized by the presence of two amino groups and two sulfonic acid groups attached to a benzene ring, linked by an oxygen atom. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Oxybis(5-aminobenzene-1-sulfonic acid) typically involves the reaction of 5-aminobenzene-1-sulfonic acid with an oxidizing agent. One common method is the use of ferric chloride (FeCl₃) as a binary oxidant and dopant in a solid-state condition at temperatures around 40-45°C for 24 hours . The yield of this reaction is approximately 46%.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2,2’-Oxybis(5-aminobenzene-1-sulfonic acid) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonamide groups.
Substitution: The amino groups can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Ferric chloride (FeCl₃), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogenating agents, nitrating agents.
Major Products
Oxidation Products: Sulfonic acid derivatives.
Reduction Products: Sulfonamide derivatives.
Substitution Products: Halogenated or nitrated derivatives.
Scientific Research Applications
2,2’-Oxybis(5-aminobenzene-1-sulfonic acid) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2’-Oxybis(5-aminobenzene-1-sulfonic acid) involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes, affecting metabolic pathways and cellular processes. For example, it may inhibit bacterial enzyme dihydropteroate synthetase, interfering with folic acid synthesis and exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzene-1-sulfonic acid:
4-Aminobenzenesulfonic acid:
Uniqueness
2,2’-Oxybis(5-aminobenzene-1-sulfonic acid) is unique due to its bis-structure, which provides distinct chemical properties and reactivity compared to its mono-analogues. The presence of two sulfonic acid groups linked by an oxygen atom enhances its solubility and reactivity, making it valuable in various applications.
Properties
CAS No. |
6375-06-0 |
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Molecular Formula |
C12H12N2O7S2 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
5-amino-2-(4-amino-2-sulfophenoxy)benzenesulfonic acid |
InChI |
InChI=1S/C12H12N2O7S2/c13-7-1-3-9(11(5-7)22(15,16)17)21-10-4-2-8(14)6-12(10)23(18,19)20/h1-6H,13-14H2,(H,15,16,17)(H,18,19,20) |
InChI Key |
JFJRLANLSUSGAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)S(=O)(=O)O)OC2=C(C=C(C=C2)N)S(=O)(=O)O |
Origin of Product |
United States |
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